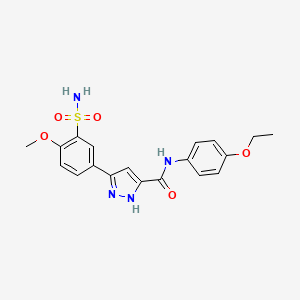

![molecular formula C24H27N5O B11312269 4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11312269.png)

4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide est un composé organique complexe qui a suscité un intérêt considérable dans les domaines de la chimie, de la biologie et de la médecine. Ce composé se caractérise par sa structure moléculaire complexe, qui comprend un cycle pipéridine, un cycle pyrimidine et un fragment benzamide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide implique généralement plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés. Cette étape nécessite souvent l’utilisation d’une base forte et de températures élevées pour faciliter la fermeture du cycle.

Synthèse du cycle pyrimidine : Le cycle pyrimidine est construit en utilisant une réaction de condensation entre une amine appropriée et un composé carbonylé. Cette réaction est généralement réalisée en conditions acides ou basiques, en fonction des réactifs spécifiques utilisés.

Couplage des cycles pipéridine et pyrimidine : Les cycles pipéridine et pyrimidine sont couplés par une réaction de substitution nucléophile. Cette étape implique souvent l’utilisation d’un agent de couplage, tel qu’une carbodiimide, pour activer le groupe carbonyle afin de le soumettre à une attaque nucléophile.

Formation du fragment benzamide : Le fragment benzamide est introduit par une réaction d’amidation entre une amine et un dérivé d’acide carboxylique. Cette étape nécessite généralement l’utilisation d’un agent déshydratant, tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide, pour faciliter la formation de la liaison amide.

Méthodes de production industrielle

En milieu industriel, la production du 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide peut impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. Ces réacteurs permettent un contrôle précis de la température, de la pression et du temps de réaction, ce qui se traduit par un processus de synthèse plus efficace et plus évolutif.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts, tels que le permanganate de potassium ou le trioxyde de chrome, pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium pour convertir les groupes carbonylés en alcools ou en amines.

Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction de la nature des substituants et des conditions de réaction.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d’hydrogène en conditions acides ou basiques.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et hydrogénation catalytique en utilisant des catalyseurs de palladium ou de platine.

Substitution : Agents halogénants, tels que le chlorure de thionyle ou le tribromure de phosphore, et nucléophiles comme les amines ou les alcools.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des acides carboxyliques ou des cétones, tandis que les réactions de réduction peuvent produire des alcools ou des amines.

Applications de la recherche scientifique

Le 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et les récepteurs. Les chercheurs étudient ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique.

Médecine : Le composé est évalué pour son potentiel en tant que candidat médicament. Ses interactions avec des cibles moléculaires spécifiques sont étudiées pour déterminer son efficacité et sa sécurité dans le traitement de diverses maladies.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques. Ses propriétés uniques en font un composant précieux dans la conception de matériaux avancés et de catalyseurs industriels.

Applications De Recherche Scientifique

4-Methyl-N-(4-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is evaluated for its potential as a drug candidate. Its interactions with specific molecular targets are studied to determine its efficacy and safety in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials and industrial catalysts.

Mécanisme D'action

Le mécanisme d’action du 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles par le biais de diverses interactions non covalentes, notamment des liaisons hydrogène, des interactions hydrophobes et des forces de van der Waals. Cette liaison peut entraîner la modulation de l’activité de la cible, conduisant à des changements dans les processus cellulaires et les réponses physiologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : Un inhibiteur de la tyrosine kinase utilisé pour traiter la leucémie myéloïde chronique.

Tofacitinib : Un inhibiteur de la janus kinase utilisé pour traiter la polyarthrite rhumatoïde.

Unicité

Le 4-Méthyl-N-(4-{[6-méthyl-2-(pipéridin-1-yl)pyrimidin-4-yl]amino}phényl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour une réactivité chimique diverse. Sa structure permet une large gamme de modifications, ce qui en fait un composé polyvalent pour diverses applications en recherche scientifique et dans l’industrie.

Propriétés

Formule moléculaire |

C24H27N5O |

|---|---|

Poids moléculaire |

401.5 g/mol |

Nom IUPAC |

4-methyl-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C24H27N5O/c1-17-6-8-19(9-7-17)23(30)27-21-12-10-20(11-13-21)26-22-16-18(2)25-24(28-22)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,30)(H,25,26,28) |

Clé InChI |

WUAMXESIRMORFO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11312186.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312201.png)

![2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B11312205.png)

![4-(2-chlorophenyl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11312208.png)

![N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312213.png)

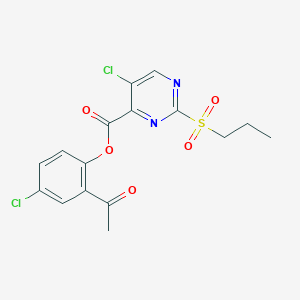

![2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11312232.png)

![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)

![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11312245.png)

![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11312257.png)

![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11312268.png)

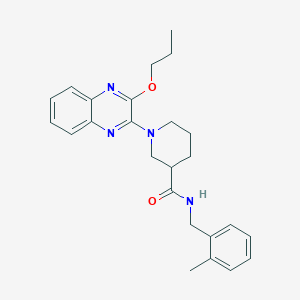

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312271.png)